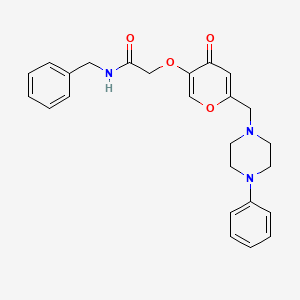![molecular formula C24H25BrN4O3S B2418473 3-{4-[4-(4-乙酰苯基)哌嗪-1-基]-4-氧代丁基}-6-溴-2-磺亚胺基-1,2,3,4-四氢喹唑啉-4-酮 CAS No. 689227-19-8](/img/structure/B2418473.png)
3-{4-[4-(4-乙酰苯基)哌嗪-1-基]-4-氧代丁基}-6-溴-2-磺亚胺基-1,2,3,4-四氢喹唑啉-4-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a ketone group, a sulfanylidene group, and a tetrahydroquinazolinone group. These functional groups suggest that this compound could have a variety of chemical properties and potential uses .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the piperazine ring, followed by the introduction of the acetylphenyl group. The tetrahydroquinazolinone group could be formed through a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon chain. The presence of the piperazine ring could impart some degree of rigidity to the molecule, while the other functional groups could contribute to its reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the ketone group could undergo reduction reactions to form an alcohol, while the sulfanylidene group could participate in oxidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure and the functional groups it contains .科学研究应用
- Targeting DNA Repair Mechanisms : Similar to Olaparib, this compound exhibits cytotoxic effects against MCF-10A cells, with IC50 values comparable to Olaparib (IC50 = 57.3 µM) . It may interfere with DNA repair pathways, making it a candidate for further investigation in cancer therapy.
- Fungicidal Activity : Specifically, compounds derived from the same structural scaffold (6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines) have shown fungicidal activity against Candida galibrata ATCC 15126 strain . Further exploration is warranted to understand its mechanism of action and potential clinical applications.
作用机制
Target of Action
Similar compounds with piperazine and quinoxalinyl moieties have been reported to interact withD2 and 5-HT2A receptors . These receptors play a crucial role in the central nervous system, influencing various neurological and psychiatric conditions.
Mode of Action
Compounds with similar structures have been reported to exhibitantagonistic activity against D2 and 5-HT2A receptors . This suggests that the compound may bind to these receptors, preventing their activation and thus modulating neurotransmission.
Biochemical Pathways
The antagonistic activity against d2 and 5-ht2a receptors suggests that it may influencedopaminergic and serotonergic pathways . These pathways are involved in a variety of physiological processes, including mood regulation, reward, and cognition.
Pharmacokinetics
The compound’s structure suggests that it may have good lipophilicity, which could potentially enhance its absorption and distribution
Result of Action
Similar compounds have been reported to exhibitatypical antipsychotic activity . This suggests that the compound may have potential therapeutic effects in the treatment of psychiatric disorders.
安全和危害
未来方向
属性
IUPAC Name |
3-[4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl]-6-bromo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31BrN4O3S/c1-16(30)17-4-7-19(8-5-17)27-11-13-28(14-12-27)22(31)3-2-10-29-23(32)20-15-18(25)6-9-21(20)26-24(29)33/h4-5,7-8,18,20-21H,2-3,6,9-15H2,1H3,(H,26,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSOHTKIPODPIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCN3C(=O)C4CC(CCC4NC3=S)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31BrN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

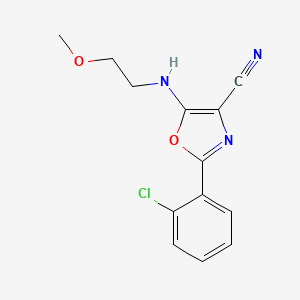
![2-[3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2418392.png)
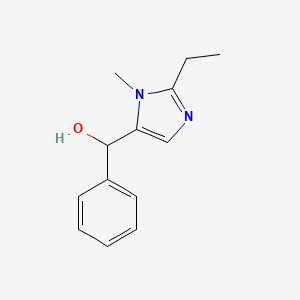
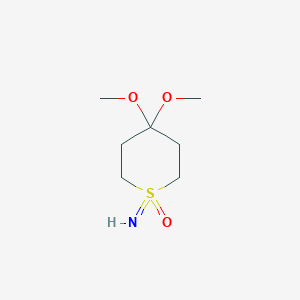
![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2418397.png)
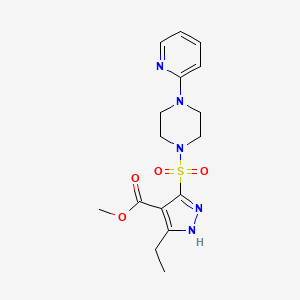
![N-(2,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2418402.png)
![(3R)-1-oxo-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2418403.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2418404.png)
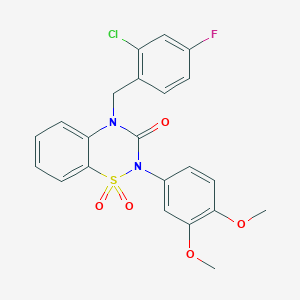
![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]azepane-1-sulfonamide](/img/structure/B2418406.png)
![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-(trifluoromethyl)benzamide](/img/structure/B2418408.png)
